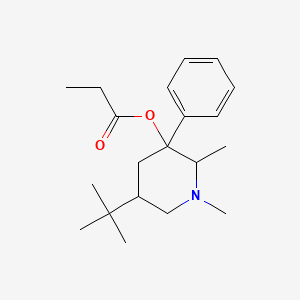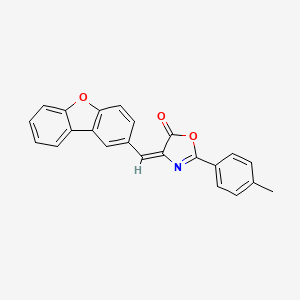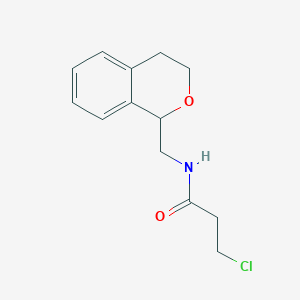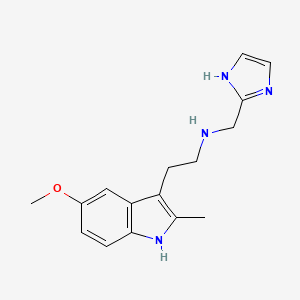
5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate is a synthetic organic compound belonging to the piperidine class This compound is characterized by its complex structure, which includes a piperidine ring substituted with tert-butyl, dimethyl, and phenyl groups, as well as a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or amino alcohols.
Substitution Reactions: The tert-butyl, dimethyl, and phenyl groups are introduced through substitution reactions. These reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Esterification: The final step involves the esterification of the piperidine derivative with propanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions and scalability.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitrating agents.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating receptor interactions and enzyme inhibition.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. Piperidine derivatives are known for their diverse biological activities, including analgesic and anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological pathways. The exact pathways and targets would depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperidine: Another piperidine derivative with a benzyl group instead of a phenyl group.
3,4-Dimethylpiperidine: A simpler piperidine derivative with two methyl groups.
N-tert-Butylpiperidine: A piperidine derivative with a tert-butyl group.
Uniqueness
5-Tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl propanoate is unique due to its combination of substituents, which confer specific steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new synthetic methodologies.
Propriétés
Formule moléculaire |
C20H31NO2 |
|---|---|
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
(5-tert-butyl-1,2-dimethyl-3-phenylpiperidin-3-yl) propanoate |
InChI |
InChI=1S/C20H31NO2/c1-7-18(22)23-20(16-11-9-8-10-12-16)13-17(19(3,4)5)14-21(6)15(20)2/h8-12,15,17H,7,13-14H2,1-6H3 |
Clé InChI |
HXMYADUYVHAIOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1(CC(CN(C1C)C)C(C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-hydroxy-4-phenylquinolin-3-yl)sulfanyl]-6-propylpyrimidin-4(3H)-one](/img/structure/B11509430.png)
![3-(3-Chloro-4-fluorophenyl)-1-[4-(dimethylamino)benzyl]-1-(furan-2-ylmethyl)thiourea](/img/structure/B11509434.png)

![Ethyl 1-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B11509448.png)
![(2E)-3-[(7-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11509453.png)
![5-[(4-benzylpiperazin-1-yl)carbonyl]-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11509459.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N,N-diphenylacetamide](/img/structure/B11509465.png)
![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamoyl]-4-(trifluoromethyl)benzamide](/img/structure/B11509471.png)
![5-[4-({4-[Chloro(difluoro)methoxy]phenyl}amino)phthalazin-1-yl]-2-methylbenzenesulfonamide](/img/structure/B11509478.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11509481.png)
![N-(butan-2-yl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11509485.png)

